molecular formula C7H5BrCl2O3S B2941979 5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride CAS No. 1152516-62-5

5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride

Cat. No. B2941979
CAS RN: 1152516-62-5
M. Wt: 319.98
InChI Key: QOPBZTRGGPBFIF-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride is a benzenesulfonyl chloride derivative . It has a molecular weight of 319.99 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular formula of this compound is C7H5BrCl2O3S . The InChI code for this compound is 1S/C7H5BrCl2O3S/c1-13-7-5 (9)2-4 (8)3-6 (7)14 (10,11)12/h2-3H,1H3 .

Scientific Research Applications

Photostimulated Reactions

Research by Vaillard, Postigo, and Rossi (2004) in "The Journal of Organic Chemistry" demonstrates the utility of 5-bromo-3-chloro-2-methoxybenzenesulfonyl chloride in photostimulated reactions. They show that aryl and alkyl chlorides and bromides, including compounds similar to this compound, react under photostimulation to produce reduced products or cyclized reduced products in high yields. This is significant for creating complex organic structures through efficient reactions (Vaillard, Postigo, & Rossi, 2004).

Synthesis of Pyrimidine Derivatives

Mallikarjunaswamy and colleagues (2017) in the "Arabian Journal of Chemistry" synthesized novel pyrimidine derivatives using 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine, a compound structurally related to this compound. They evaluated these compounds for their antimicrobial activity, suggesting the potential of this compound derivatives in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).

Photodynamic Therapy Applications

Pişkin, Canpolat, and Öztürk (2020) explored the use of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, which include structural similarities to this compound. Their study in the "Journal of Molecular Structure" highlights the relevance of such compounds in photodynamic therapy, especially for cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition Potential

Riaz (2020) in the "Organic & Medicinal Chemistry International Journal" synthesized and evaluated a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides for their enzyme inhibition potential. The study indicates that derivatives of compounds like this compound can be effective in inhibiting specific enzymes, which is crucial for developing therapeutic agents (Riaz, 2020).

Mixed Halogenated Compound Synthesis

Bovonsombat and Mcnelis (1993) in "Synthesis" utilized compounds structurally related to this compound for the synthesis of mixed halogenated compounds. Their research shows the utility of such compounds in creating halogenated derivatives for various scientific applications (Bovonsombat & Mcnelis, 1993).

Safety and Hazards

5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride is classified as a dangerous substance. It has hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, and P363 .

properties

IUPAC Name

5-bromo-3-chloro-2-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPBZTRGGPBFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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